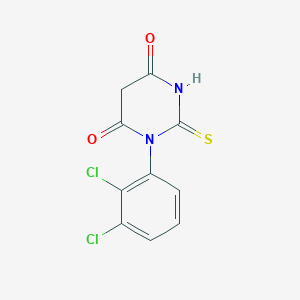

1-(2,3-二氯苯基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" is a derivative of thioxodihydropyrimidine, which is a class of compounds known for their heterocyclic structure containing a pyrimidine ring. This class of compounds has been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals.

Synthesis Analysis

The synthesis of thioxodihydropyrimidine derivatives typically involves the condensation of thiobarbituric acid with various aldehydes or ketones. For example, a novel compound with a similar structure, 5,5'-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized by condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine . This method could potentially be adapted for the synthesis of the compound by using 2,3-dichlorophenyl aldehyde as the starting material.

Molecular Structure Analysis

The molecular structure of thioxodihydropyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt various conformations. For instance, the heterocyclic pyrimidine-2(1H)-thione rings in a related compound were found to adopt a flattened boat conformation . The substituents attached to the pyrimidine ring, such as phenyl or methoxyphenyl groups, can significantly influence the overall molecular conformation and the dihedral angles between the rings .

Chemical Reactions Analysis

Thioxodihydropyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration . These reactions allow for the introduction of additional functional groups into the pyrimidine ring, which can alter the compound's chemical properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxodihydropyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Vibrational and electronic spectral studies have shown that these compounds exhibit tautomeric and hydrogen bonding behavior . The electronic spectra can vary with changes in solvent and pH, indicating solvatochromic and pH-sensitive properties . Additionally, intermolecular interactions, such as C–H···S, C–H···O, and Cl···Cl interactions, can contribute to the stability of the crystal structure and the formation of a three-dimensional network .

科学研究应用

晶体结构和光谱研究

硫代巴比妥酸衍生物,包括1-(2,3-二氯苯基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮,因其在制药、工程和材料科学中的应用而闻名。这些衍生物表现出多种结构,例如通过单晶X射线晶体学确定的六种衍生物的绝对构型,揭示了分子内和分子间氢键模式。通过计算证实了其烯醇形式比酮形式的稳定性,表明了其结构稳定性和在各种应用中的潜在效用 (Sharma 等人,2018)。

非线性光学性质

硫代巴比妥酸衍生物,包括1-(2,3-二氯苯基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮,因其三阶非线性光学性质而受到研究。从该化合物衍生的两种新型苯乙烯染料显示出作为非线性光学材料用于器件应用的巨大前景。使用Z扫描技术确定了它们的非线性折射率、非线性吸收系数和其他性质,显示了这些衍生物在光学应用中的潜力 (Shettigar 等人,2009)。

抗菌活性

合成了某些硫代巴比妥酸衍生物,包括5-乙酰-3-芳基-2-硫代-二氢嘧啶-4,6(1H,5H)-二酮,并对一系列革兰氏阳性和革兰氏阴性细菌表现出有希望的抗菌活性。这些化合物因其结构构型和抗菌功效而受到研究,显示出作为先导分子的潜力,用于进一步的结构修饰和抗病原菌应用 (Saeed 等人,2014)。

HIV 整合酶抑制剂样框架

在病毒学领域,开发了一种一锅合成技术用于硫代巴比妥酸的新型衍生物,显示出作为HIV整合酶抑制剂样化合物的潜力。这种合成方法的特点是简单、选择性和效率,突出了该化合物在治疗剂开发中的潜力,特别是针对HIV的治疗剂 (Rimaz 等人,2019)。

肿瘤坏死因子-α拮抗剂

硫代巴比妥酸衍生物,包括5-亚芳基-2-硫代二氢嘧啶-4,6(1H,5H)-二酮,已被发现是光依赖性肿瘤坏死因子-α拮抗剂。这些化合物通过基于药效团的虚拟筛选和分子对接发现,表明硫代巴比妥酸衍生物在开发用于炎性疾病的新型治疗剂中具有潜力 (Voss 等人,2003)。

属性

IUPAC Name |

1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBBGYUPHOZQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)